2-Ethylimidazole

Catalog No.
S568357
CAS No.
1072-62-4
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylimidazole

CAS Number

1072-62-4

Product Name

2-Ethylimidazole

IUPAC Name

2-ethyl-1H-imidazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7)

InChI Key

PQAMFDRRWURCFQ-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1

Synonyms

2-Ethyl-1H-imidazole; Curezol 2EZ

Canonical SMILES

CCC1=NC=CN1

Internal Standard in Analytical Chemistry:

2-Ethylimidazole serves as a valuable internal standard in analytical chemistry, particularly for the quantification of another closely related compound, 4-(5-)methylimidazole (4MI), in food products like coffee. The similar chemical properties of both molecules allow 2-ethylimidazole to act as a reference point for accurately measuring the concentration of 4MI using techniques like gas chromatography-mass spectrometry (GC-MS) [].

Potential Building Block for Drug Discovery:

Research into Material Science Applications:

Exploratory research is investigating the potential use of 2-ethylimidazole in material science applications. Studies have explored its role in the development of new materials with specific properties, such as:

  • Electrocatalysts: 2-ethylimidazole may contribute to the design of more efficient electrocatalysts, which are materials that accelerate chemical reactions involving electricity [].
  • Porous Carbons: Research suggests that 2-ethylimidazole can be incorporated into the synthesis of porous carbon materials, which have potential applications in areas like energy storage and gas adsorption [].

2-Ethylimidazole is an organic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol. It is classified as an imidazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound appears as white to light yellow flakes or crystals and has a melting point ranging from 78 °C to 83 °C, with a boiling point of approximately 268 °C . It is soluble in water, with a solubility of 617 g/L at 20 °C, and has a predicted pKa value of around 14.38 .

Currently, there is limited information on the specific mechanism of action of 2-ethylimidazole in biological systems. However, its structural similarity to imidazole, a key component of histidine, suggests potential interactions with enzymes and other biomolecules containing histidine residues []. Further research is needed to elucidate its specific mechanisms.

2-ethylimidazole can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, primarily as a catalyst. It is known for its role in epoxy and urethane reactions, particularly in two-component epoxy systems . Additionally, it has been used in reactions involving metal complexes, such as those with ruthenium compounds, where it acts as a ligand . The compound can also undergo microwave plasma reactions on surfaces like poly(dimethylsiloxane) .

2-Ethylimidazole can be synthesized through several methods:

  • Cyclization of Precursors: One common method involves the cyclization of appropriate precursors like amino acids or aldehydes under acidic conditions.
  • Reactions with Ethylene Oxide: Another approach is the reaction of imidazole derivatives with ethylene oxide, leading to the formation of 2-Ethylimidazole.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

The applications of 2-Ethylimidazole are diverse:

  • Catalyst: It serves as a selective catalyst in epoxy resin curing and polyurethane production, enhancing the performance and properties of these materials .
  • Chemical Intermediate: The compound acts as an intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals.
  • Analytical Chemistry: It is utilized as an internal standard in analytical methods for quantifying other imidazoles .

Interaction studies involving 2-Ethylimidazole have primarily focused on its catalytic properties and its role in complex formation with metals. For instance, its interactions with ruthenium complexes have been characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV/vis), and nuclear magnetic resonance (NMR) spectroscopy . These studies help elucidate the mechanisms by which 2-Ethylimidazole facilitates

Several compounds share structural or functional similarities with 2-Ethylimidazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ImidazoleC₃H₄N₂Basic structure; used in pharmaceuticals
2-MethylimidazoleC₄H₆N₂Similar catalytic properties; methyl group adds steric hindrance
1-MethylimidazoleC₄H₆N₂Used in organic synthesis; different position of methyl group
BenzimidazoleC₇H₅N₂Contains a benzene ring; used in drug development
4-MethylimidazoleC₄H₆N₂Known for its presence in food products; potential health concerns

Uniqueness of 2-Ethylimidazole: The presence of an ethyl group distinguishes 2-Ethylimidazole from other imidazoles, enhancing its solubility and catalytic efficiency. Its specific applications in epoxy systems and as an internal standard further highlight its unique role in both industrial and analytical chemistry contexts.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 122 of 144 companies with hazard statement code(s):;
H302 (50.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (49.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1072-62-4

Wikipedia

2-ethylimidazole

General Manufacturing Information

1H-Imidazole, 2-ethyl-: ACTIVE

Dates

Modify: 2023-08-15
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem
Friscic et al. Real-time and in situ monitoring of mechanochemical milling reactions. Nature Chemistry, doi: 10.1038/nchem.1505, published online 2 December 2012 http://www.nature.com/nchem

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